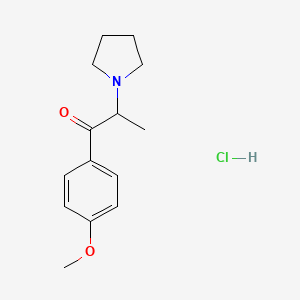

1-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone,monohydrochloride

Übersicht

Beschreibung

4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) is a stimulant designer drug belonging to the pyrrolidinophenone class. It is known for its potential to produce euphoria, similar to other classical stimulants . This compound first emerged as a designer drug in Germany in the late 1990s and early 2000s .

Vorbereitungsmethoden

The synthesis of 4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) involves several steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.

Reaction Conditions: The initial step involves the condensation of 4-methoxybenzaldehyde with pyrrolidine under acidic conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with a suitable acylating agent, such as propionyl chloride, to form the final product, 4-Methoxy-.alpha.-Pyrrolidinopropiophenone.

Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Methoxy-.alpha.-Pyrrolidinopropiophenon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Methoxygruppe stattfinden, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind saure oder basische Umgebungen, unterschiedliche Temperaturen und spezifische Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-.alpha.-Pyrrolidinopropiophenon (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung ähnlicher Verbindungen verwendet.

Biologie: Forschungsstudien nutzen diese Verbindung, um ihren Metabolismus und ihre Auswirkungen auf biologische Systeme zu verstehen.

Medizin: Obwohl es nicht für den medizinischen Gebrauch zugelassen ist, wird es wegen seiner potenziellen Wirkungen auf das zentrale Nervensystem untersucht.

Industrie: Es wird in der forensischen und toxikologischen Forschung verwendet, um Nachweismethoden für Designer-Drogen zu entwickeln

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methoxy-.alpha.-Pyrrolidinopropiophenon (Hydrochlorid) beinhaltet seine Interaktion mit dem zentralen Nervensystem. Es wirkt als Stimulans, indem es die Spiegel von Neurotransmittern wie Dopamin und Noradrenalin im Gehirn erhöht. Dies wird erreicht, indem die Wiederaufnahme dieser Neurotransmitter gehemmt wird, was zu erhöhten synaptischen Konzentrationen und länger anhaltender Stimulation führt .

Wirkmechanismus

The mechanism of action of 4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-.alpha.-Pyrrolidinopropiophenon (Hydrochlorid) ist strukturell mit mehreren anderen Verbindungen verwandt:

α-Pyrrolidinopropiophenon (α-PPP): Ähnliche Struktur, aber ohne die Methoxygruppe.

4’-Methyl-α-pyrrolidinopropiophenon (MPPP): Enthält eine Methylgruppe anstelle einer Methoxygruppe.

3,4-Methylendioxy-α-pyrrolidinopropiophenon (MDPPP): Enthält eine Methylendioxygruppe am Phenylring.

3’,4’-Methylendioxy-α-pyrrolidinobutiophenon (MDPBP): Ähnliche Struktur mit einer Butylkette anstelle einer Propylkette.

Die Einzigartigkeit von 4-Methoxy-.alpha.-Pyrrolidinopropiophenon (Hydrochlorid) liegt in seinem spezifischen Substitutionsschema, das seine pharmakologischen Eigenschaften und Stoffwechselwege beeinflusst.

Biologische Aktivität

1-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride, commonly referred to as MOPPP, is a synthetic compound that has gained attention in pharmacological research due to its structural similarities to various psychoactive substances. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

- Molecular Formula : C14H20ClNO

- Molecular Weight : 255.77 g/mol

- Synonyms : MOPPP, 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride

MOPPP acts primarily as a stimulant and has been noted for its interaction with monoamine transporters. It is hypothesized to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, similar to other compounds in its class.

1. Psychoactive Effects

Research indicates that MOPPP exhibits stimulant properties. In animal models, it has been shown to enhance locomotor activity, which is often associated with increased dopaminergic activity in the central nervous system (CNS) .

2. Neuropharmacological Studies

In various studies, MOPPP has been evaluated for its potential neuropharmacological effects:

- Dopaminergic Activity : It has been found to increase dopamine release in vitro, suggesting a mechanism that could lead to euphoric effects similar to those of amphetamines .

- Potential for Abuse : Due to its stimulant properties, there are concerns regarding its potential for abuse and dependence, paralleling findings from similar compounds .

1. Animal Studies

In a study involving rodents, administration of MOPPP resulted in significant increases in locomotor activity compared to control groups. This effect was dose-dependent and suggests a robust stimulatory effect on the CNS .

2. Comparative Analysis with Other Compounds

MOPPP has been compared with other pyrrolidine derivatives, such as 4-methyl-alpha-pyrrolidinopropiophenone (4-MPPP). Both compounds showed similar increases in locomotor activity; however, MOPPP exhibited a more pronounced effect at lower doses .

Toxicological Profile

The safety and toxicity of MOPPP have not been extensively studied; however, preliminary data suggest potential neurotoxicity at high doses. Long-term effects remain unknown and warrant further investigation.

Table 1: Summary of Biological Activities

| Property | MOPPP | Comparison Compound (4-MPPP) |

|---|---|---|

| Dopaminergic Activity | High | Moderate |

| Locomotor Stimulation | Significant | Moderate |

| Abuse Potential | High | High |

| Neurotoxicity | Potential at high doses | Established |

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12;/h5-8,11H,3-4,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNXEPKGUANWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344562 | |

| Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794760-01-2 | |

| Record name | Moppp HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1794760012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOPPP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QA5EHN5EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.